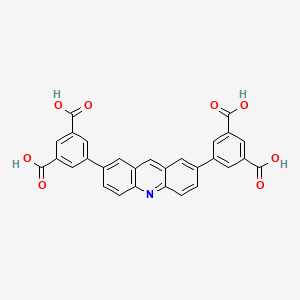
4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine ring, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid typically involves multiple steps. One common method starts with the preparation of 4-methylpiperazine-1-carbonyl chloride from 1-methylpiperazine by reacting it with phosgene . This intermediate is then reacted with 4-fluoro-3-boronic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized derivatives.
科学研究应用
4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The fluorine atom and piperazine ring contribute to the compound’s stability and reactivity, influencing its interactions with various molecular pathways .
相似化合物的比较
Similar Compounds
3-(4-Methylpiperazine-1-carboxamido)benzoic acid: This compound shares the piperazine ring and carboxamido group but lacks the boronic acid and fluorine atom.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and are used in similar applications in agrochemicals and pharmaceuticals.
Uniqueness
4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid is unique due to the combination of its boronic acid group, fluorine atom, and piperazine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
属性
分子式 |
C12H16BFN2O3 |
|---|---|
分子量 |
266.08 g/mol |
IUPAC 名称 |
[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |
InChI 键 |
MUCDVOJGMDHXTG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)





![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)

![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)


![Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)
